N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
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Overview
Description
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a trifluoromethyl group, an ethylbenzyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 4-ethylbenzylamine with a trifluoromethylating agent under controlled conditions. One common method is the reductive amination of 4-ethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohols, benzoic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The ethylbenzyl group can interact with hydrophobic pockets in proteins, while the methylamine group can form hydrogen bonds with active sites .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
- N-(4-ethylphenyl)-1,1,1-trifluoro-N-methylmethanamine
Uniqueness
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the presence of both the ethylbenzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylbenzyl group provides specific steric and electronic effects .
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-9-4-6-10(7-5-9)8-15(2)11(12,13)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
IMRCUKXEJNUYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(F)(F)F |
Origin of Product |
United States |
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